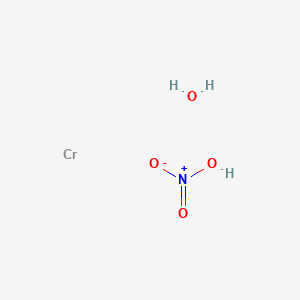
2-(trifluoromethyl)-2H-pyrazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-2H-pyrazin-3-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst, such as an iridium photocatalyst .
Industrial Production Methods: Industrial production of 2-(trifluoromethyl)-2H-pyrazin-3-one may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of transition metal-based catalysts, such as iron fluoride, can facilitate the simultaneous vapor-phase chlorination/fluorination at high temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-2H-pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrazinone products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Pyrazinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazinone compounds with hydrogenated ring structures.
Substitution: Substituted pyrazinone derivatives with various functional groups.
Scientific Research Applications
2-(Trifluoromethyl)-2H-pyrazin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-2H-pyrazin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its binding affinity to target proteins and altering signal transduction pathways.
Comparison with Similar Compounds
2-(Trifluoromethyl)-2H-pyrazin-3-one can be compared with other similar compounds, such as:
Trifluoromethylpyridine: Similar in structure but with a pyridine ring instead of a pyrazinone ring.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethylindole: An indole derivative with a trifluoromethyl group, known for its biological activities and potential therapeutic applications.
Uniqueness: this compound is unique due to its combination of the trifluoromethyl group and the pyrazinone ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H3F3N2O |
|---|---|
Molecular Weight |
164.09 g/mol |
IUPAC Name |
2-(trifluoromethyl)-2H-pyrazin-3-one |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-4(11)10-2-1-9-3/h1-3H |
InChI Key |
WWXBBSGSPZAYGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(C(=O)N=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)




![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione](/img/structure/B15134293.png)

![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)


![1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134329.png)
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B15134333.png)

